molecular formula C9H11NO3 B8700522 Methyl 5-methoxy-6-methylpicolinate

Methyl 5-methoxy-6-methylpicolinate

Cat. No.: B8700522
M. Wt: 181.19 g/mol
InChI Key: KNHDIULGDLMXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-6-methylpicolinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-methoxy-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-8(12-2)5-4-7(10-6)9(11)13-3/h4-5H,1-3H3

InChI Key

KNHDIULGDLMXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A pressure vessel charged with 6-bromo-3-methoxy-2-methyl-pyridine (3.12 g, 15.44 mmol), diacetoxypalladium (346.6 mg, 1.54 mmol), 3-diphenylphosphanylpropyl-diphenyl-phosphane (656.5 mg, 1.54 mmol), triethylamine (6.89 mL, 49.41 mmol) and N,N-dimethyl formamide (42 mL) was treated with methanol (32.53 mL, 802.9 mmol). The vessel was charged to 90 psi with carbon monoxide (432.5 mg, 15.44 mmol) and then vented. This operation was repeated twice. The reaction was charged to 90 psi and heated at 60° C. for 21 hours. The reaction mixture was allowed to cool to 25° C. and was vented. The solvent was evaporated under reduced pressure before ethyl acetate (200 mL) and water (100 mL) were added. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine (2×50 mL), dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography utilizing a gradient of 0-50% ethyl acetate in hexane to yield methyl 5-methoxy-6-methylpicolinate (2.47 g, 88%) as a white solid. 1H NMR (400 MHz, DMSO) δ 7.94 (d, J=8.5 Hz, 1H), 7.45 (d, J=8.6 Hz, 1H), 3.90 (s, 3H), 3.83 (s, 3H), 2.40 (s, 3H). ESI-MS m/z calc. 181.1, found 182.3 (M+1)+; Retention time: 0.97 minutes (3 min run).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
656.5 mg
Type
reactant
Reaction Step One
Quantity
6.89 mL
Type
reactant
Reaction Step One
Quantity
346.6 mg
Type
catalyst
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
32.53 mL
Type
reactant
Reaction Step Two
Quantity
432.5 mg
Type
reactant
Reaction Step Three

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